N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the ethyl chain. The pyrazole ring is then synthesized separately and attached to the benzimidazole derivative through an acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amine.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: Various substituents can be introduced into the benzimidazole or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while halogenation could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-10-8-14(21(23)24)19-20(10)9-15(22)16-7-6-13-17-11-4-2-3-5-12(11)18-13/h2-5,8H,6-7,9H2,1H3,(H,16,22)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRJTFKIUFXGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.